3-Bromo-tyrosine,(mono)trifluoroacetatesalt

Overview

Description

3-Bromo-tyrosine,(mono)trifluoroacetatesalt is a chemical compound with the molecular formula C9H10BrNO3 • CF3COOH and a molecular weight of 374.1 . It is a product of protein oxidation and is often found after the activation of eosinophils during allergic responses . This compound has been used as a marker of eosinophil peroxidase-induced protein oxidation in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt typically involves the bromination of tyrosine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the tyrosine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-tyrosine,(mono)trifluoroacetatesalt undergoes several types of chemical reactions, including:

Oxidation: This compound can be further oxidized to form various oxidized products.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Substitution: Nucleophilic reagents can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted tyrosine derivatives .

Scientific Research Applications

3-Bromo-tyrosine,(mono)trifluoroacetatesalt has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt involves its role as a marker of protein oxidation. It is produced during the activation of eosinophils, which release eosinophil peroxidase. This enzyme catalyzes the bromination of tyrosine residues in proteins, leading to the formation of 3-Bromo-tyrosine. This process is part of the body’s immune response to allergens and pathogens .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-tyrosine: Another halogenated tyrosine derivative used as a marker for protein oxidation.

3-Iodo-tyrosine: Similar to 3-Bromo-tyrosine but with iodine instead of bromine.

5-Bromo-tryptophan: A brominated derivative of tryptophan used in similar oxidative stress studies.

Uniqueness

3-Bromo-tyrosine,(mono)trifluoroacetatesalt is unique due to its specific role in marking eosinophil peroxidase-induced protein oxidation. Its presence at elevated levels in certain conditions, such as asthma, makes it a valuable marker for studying allergic responses and inflammation .

Biological Activity

3-Bromo-tyrosine (mono)trifluoroacetate salt is an important derivative of the amino acid tyrosine, notable for its role in biological systems, particularly in oxidative stress and inflammation. This compound is primarily recognized as a product of eosinophil activation, which is significant in various pathophysiological conditions, including asthma and other allergic responses. This article reviews the biological activity of 3-bromo-tyrosine, focusing on its formation, mechanisms of action, and implications in health and disease.

3-Bromo-tyrosine is generated through the bromination of tyrosine residues in proteins, primarily mediated by eosinophil peroxidase (EPO) during inflammatory responses. Eosinophils, upon activation, produce reactive oxygen species (ROS) and brominating agents that facilitate the conversion of tyrosine to its brominated form. This process serves as a "molecular fingerprint" for oxidative damage in tissues, particularly in conditions associated with eosinophilic inflammation .

Key Reactions

- Eosinophil Activation : Eosinophils release EPO and hydrogen peroxide (H2O2), which react with bromide ions to form hypobromous acid (HOBr), a potent brominating agent.

- Bromination Process : Tyrosine residues in proteins are susceptible to bromination by HOBr, leading to the formation of 3-bromo-tyrosine .

Biological Implications

The presence of 3-bromo-tyrosine has been linked to various biological activities:

- Inflammation and Immune Response : Elevated levels of 3-bromo-tyrosine are observed in conditions such as asthma, chronic rhinosinusitis, and other eosinophil-associated diseases. It serves as a biomarker for eosinophil activation and oxidative stress .

- Cancer Research : Studies indicate that altered levels of oxidatively modified tyrosines, including 3-bromo-tyrosine, may correlate with cancer progression. In colorectal cancer patients, the quantification of plasma levels of 3-bromo-tyrosine has provided insights into oxidative stress related to surgical interventions .

- Potential Therapeutic Applications : Understanding the role of 3-bromo-tyrosine in disease processes may lead to novel therapeutic strategies targeting eosinophil-mediated damage. Its quantification could aid in monitoring disease activity and treatment efficacy in inflammatory conditions .

Case Studies

Several studies have explored the implications of 3-bromo-tyrosine in clinical settings:

- Asthma Patients : A study demonstrated significantly higher levels of 3-bromo-tyrosine in bronchoalveolar lavage fluid from asthma patients compared to healthy controls, suggesting its role as a marker for eosinophilic inflammation .

- Colorectal Cancer : Research indicated that plasma concentrations of 3-bromo-tyrosine fluctuate based on surgical factors and patient-related features, highlighting its potential as a biomarker for oxidative stress during perioperative periods .

Data Tables

| Study | Findings | Relevance |

|---|---|---|

| Eosinophil Activation | Increased levels of 3-bromo-tyrosine post-activation | Marker for oxidative damage |

| Asthma Research | Elevated levels in bronchoalveolar lavage | Indicator of eosinophilic inflammation |

| Colorectal Cancer | Correlation with surgical outcomes | Potential biomarker for cancer-related stress |

Properties

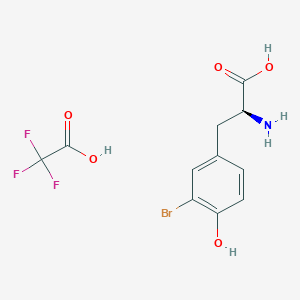

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELCZMTUMDSGB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.